Resolvin D2-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

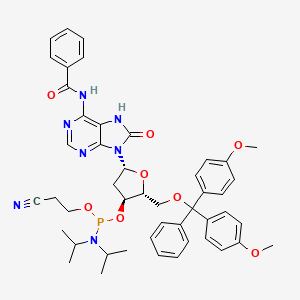

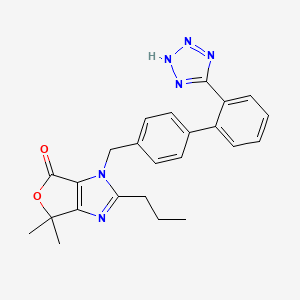

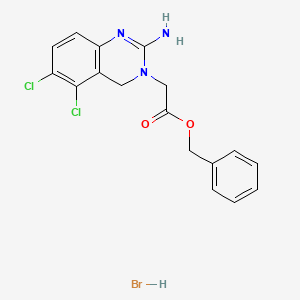

Resolvin D2-d5, also known as RvD2-d5, is a metabolite of docosahexaenoic acid (DHA) with anti-inflammatory and anti-infective activities . It is a potent regulator of leukocytes and controls microbial sepsis . Resolvins are specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) .

Synthesis Analysis

The complete stereochemistry of endogenous RvD2 was determined by physical matching with compounds prepared by total organic synthesis . The structure of resolvin D5 was established and confirmed with results from total organic synthesis .Molecular Structure Analysis

The molecular formula of Resolvin D2 is C22H32O5 . It has three hydroxy substituents at positions 7, 16, and 17 . The molecular weight is 376.5 g/mol .Chemical Reactions Analysis

Resolvin D2 is produced physiologically from the sequential oxygenation of DHA by 15- and 5- lipoxygenase . It functions to dampen excessive neutrophil trafficking to sites of inflammation .Physical And Chemical Properties Analysis

The molecular weight of Resolvin D2 is 376.5 g/mol . It is a member of the class of resolvins that is docosahexaenoic acid carrying three hydroxy substituents at positions 7, 16, and 17 .科学研究应用

Chronic Pain Management

Resolvin D2 (RvD2) has been found to reduce chronic neuropathic pain and bone cancer pain. It does this by inhibiting IL-17 secretion, CXCL1 release, and astrocyte activation in the spinal cord. This was demonstrated in two mouse models of chronic pain, including sciatic nerve ligation-caused neuropathic pain and sarcoma-caused bone cancer pain .

Inflammation Resolution

RvD2 is a bioactive, specialized pro-resolving mediator derived from docosahexaenoic acid. It exhibits potent resolution of inflammation in several neurological disorders . The process of resolving inflammation necessitates the removal of crucial inflammatory cells and the reduction of pro-inflammatory mediators present in the sites of inflammation .

Rheumatoid Arthritis Treatment

Resolvins and protectins, including RvD2, have shown pro-resolving and anti-inflammatory effects in rheumatoid arthritis (RA). They trigger the process of inflammation resolution, thereby reinstating the homeostasis of the inflammatory response .

Bone Marrow-Derived Osteoclast Growth

RvD5 has been found to decrease bone marrow-derived osteoclast growth and interfere with osteoclastogenesis at the molecular level .

Leukocyte Regulation

RvD2 is a potent regulator of leukocytes and controls microbial sepsis .

Topical Administration

Topical administration of RvD2 has been found to increase fluorescence intensity, indicating its potential use in imaging and diagnostic applications .

作用机制

Target of Action

Resolvin D2-d5, a derivative of Resolvin D2, primarily targets myogenic cells and macrophages . It plays a crucial role in muscle regeneration, particularly in conditions like Duchenne Muscular Dystrophy . It also targets leukocytes, controlling microbial sepsis .

Mode of Action

Resolvin D2-d5 interacts with its targets to promote the resolution of inflammation. It promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors . Moreover, it directly targets myogenic cells, promoting their differentiation and the expansion of the pool of myogenic progenitor cells, leading to increased myogenesis . These effects are ablated when the receptor Gpr18 is knocked out, knocked down, or blocked by the pharmacological antagonist O-1918 .

Biochemical Pathways

Resolvin D2-d5 is a metabolite of docosahexaenoic acid (DHA) and is synthesized during the initial phases of acute inflammatory responses . It is produced physiologically from the sequential oxygenation of DHA by 15- and 5-lipoxygenase . It functions to dampen excessive neutrophil trafficking to sites of inflammation . It reduces leukocyte–endothelial interactions in vivo by endothelial-dependent nitric oxide production, and by direct modulation of leukocyte adhesion receptor expression .

Pharmacokinetics

It is known that it is a product of the action of 15- and 5-lipoxygenase on dha . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

Resolvin D2-d5 has potent anti-inflammatory and anti-infective activities . It is a potent regulator of leukocytes and controls microbial sepsis . In mice with microbial sepsis initiated by caecal ligation and puncture, Resolvin D2-d5 sharply decreased both local and systemic bacterial burden, excessive cytokine production, and neutrophil recruitment, while increasing peritoneal mononuclear cells and macrophage phagocytosis .

Action Environment

The action of Resolvin D2-d5 can be influenced by various environmental factors. For instance, genetic abnormalities, the aging process, or environmental factors can lead to dysregulation of the inflammatory response . The global prevalence of pain as a primary symptom in RA is influenced by the interplay between inflammation and its resolution . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

未来方向

Resolvins are a new family of lipid mediators enzymatically generated within resolution networks that possess unique and specific functions to orchestrate catabasis, the phase in which disease declines . They are under preliminary research for their involvement in promoting restoration of normal cellular function following the inflammation that occurs after tissue injury . The future directions of Resolvin D2-d5 research could involve further investigation into its anti-inflammatory and anti-infective activities, as well as its potential applications in treating conditions characterized by inflammation.

属性

IUPAC Name |

(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-21,21,22,22,22-pentadeuterio-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFAUGXNBOBQDM-XNSNRJMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]([C@@H](\C=C\C=C\C=C/C=C/[C@H](C/C=C\CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)

![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)

![(6'-Methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B586417.png)